molecular formula C21H20FN3O3S B299314 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

Cat. No. B299314
M. Wt: 413.5 g/mol
InChI Key: IXEPYWWVCVDPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, also known as PF-04971729, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are molecules that regulate numerous physiological processes in the body. Inhibition of FAAH by PF-04971729 has shown potential therapeutic benefits in various preclinical models of pain, anxiety, and inflammation.

Mechanism of Action

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in various tissues, including the brain and spinal cord. Activation of cannabinoid receptors by these endocannabinoids has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects. 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the study of the role of endocannabinoids in various physiological processes. It has also been shown to produce consistent and reproducible effects in preclinical models of pain, anxiety, and inflammation. However, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its use in certain experimental settings. It also has some off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide. One area of interest is the potential therapeutic benefits of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide in human diseases such as chronic pain, anxiety disorders, and inflammatory conditions. Another area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-fluoro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 2-pyridinemethanol and acetic anhydride to form the final product, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide.

Scientific Research Applications

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to significantly reduce pain behavior without producing tolerance or physical dependence. In a mouse model of anxiety, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce anxiety-like behavior without producing sedation or motor impairment. In a rat model of inflammation, 2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide was shown to reduce inflammation and improve tissue damage.

properties

Product Name

2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20FN3O3S/c1-16-9-11-18(12-10-16)29(27,28)25(20-8-3-2-7-19(20)22)15-21(26)24-14-17-6-4-5-13-23-17/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

IXEPYWWVCVDPIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.